molecular formula C16H11N3O2S B2915119 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide CAS No. 955976-81-5

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide

Cat. No.: B2915119
CAS No.: 955976-81-5
M. Wt: 309.34
InChI Key: DZYNXRJOOVCCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS 320421-56-5) is a benzamide derivative featuring two cyano groups and a methylsulfinyl substituent. Its molecular formula is C₁₆H₁₄N₂O₂S, with a molar mass of 298.36 g/mol. Key properties include:

  • Density: 1.33 g/cm³ (predicted)
  • Boiling Point: 449.9°C (predicted)
  • pKa: 12.34 (indicating moderate basicity)

The dual cyano groups contribute to electron-withdrawing effects, influencing reactivity and solubility.

Properties

IUPAC Name

3-cyano-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-22(21)15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYNXRJOOVCCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions. One common approach is the nitration of the starting material followed by subsequent cyano group introduction and sulfination[_{{{CITATION{{{_2{Cas 263860-84-0,3-Cyano-N-[2(S)-(3,4-dichlorophenyl)-4-[4-[2-(S .... The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Cas 263860-84-0,3-Cyano-N-[2(S)-(3,4-dichlorophenyl)-4-[4-[2-(S ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano and methylsulfinyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide can be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a valuable candidate for drug design and optimization.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide exerts its effects depends on its molecular targets and pathways involved. The cyano groups can interact with biological targets, leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s analogs differ primarily in substituents on the benzene ring and sulfinyl/sulfanyl groups. Key examples include:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences
Target Compound (320421-56-5) 3-cyano (benzene), 4-(methylsulfinyl) C₁₆H₁₄N₂O₂S 298.36 Dual cyano groups; methylsulfinyl (S=O)
2-Chloro analog (306980-84-7) 2-chloro (benzene), 4-(methylsulfanyl) C₁₅H₁₁ClN₂OS 302.8 Chlorine substituent; sulfanyl (S) instead of sulfinyl
4-Chloro analog (303147-79-7) 4-chloro (benzene), 4-(phenylsulfanyl) C₂₀H₁₄ClN₂OS ~363.8* Phenylsulfanyl group; para-chloro substitution
2,4-Dichloro analog (CAS unspecified) 2,4-dichloro (benzene), 4-(4-methoxyphenylsulfinyl) C₂₁H₁₅Cl₂N₂O₃S ~462.3* Dual chloro groups; methoxyphenylsulfinyl group
4-Fluoro analog (306980-42-7) 4-fluoro (benzene), 4-(4-methylphenylsulfanyl) C₂₁H₁₅FN₂OS 362.42 Fluorine substituent; methylphenylsulfanyl group

*Estimated based on molecular formula.

Physicochemical Properties

Key Metrics:
  • Lipophilicity (LogP) :

    • Target compound: Predicted LogP ≈ 2.5–3.0 (based on sulfinyl group polarity).
    • 2-Chloro analog: XLogP3 = 3.6 (higher due to chloro substituent).
    • 4-Fluoro analog: LogP ≈ 3.8 (hydrophobic methylphenyl group).
  • Solubility :

    • Sulfinyl groups (target compound) enhance water solubility compared to sulfanyl analogs.
    • Chloro and fluoro substituents reduce solubility due to increased hydrophobicity.
  • Thermal Stability :

    • Boiling points cluster around 450°C, but dichloro/methoxyphenyl analogs (e.g., CAS unspecified) may exhibit higher thermal stability due to increased molecular weight.

Biological Activity

3-Cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide, a compound with significant biological activity, has garnered attention in various fields including pharmacology and agrochemistry. Its structure features multiple cyano and methylsulfinyl groups, which contribute to its diverse biological properties. This article explores the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Chemical Structure

The molecular formula of this compound is C16H14N4O2SC_{16}H_{14}N_4O_2S. The compound's structure includes:

  • Two cyano groups (CN-C\equiv N)
  • A methylsulfinyl group (S(=O)CH3-S(=O)-CH_3)
  • An amide functional group (C(=O)NH-C(=O)-NH-)

Synthesis

The synthesis of this compound typically involves several steps, including the cyanoethylation of appropriate phenolic precursors followed by functionalization to introduce the methylsulfinyl group. The process can be summarized as follows:

  • Preparation of intermediates : Starting materials are reacted under controlled conditions to form key intermediates.
  • Formation of the final product : Subsequent reactions lead to the formation of this compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism : The presence of cyano groups can enhance the interaction with cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells.
  • Case Study : A study demonstrated that derivatives of benzenecarboxamide showed promising results against various cancer cell lines, suggesting that this compound may exhibit similar effects.

Insecticidal Properties

The compound has also been studied for its insecticidal properties:

  • Target Organisms : Research indicates effectiveness against pests such as Plutella xylostella (diamondback moth).
  • Bioassay Results : Leaf disc-dipping assays showed that treated leaves resulted in significant mortality rates among larvae, indicating strong insecticidal activity.

Research Findings

StudyBiological ActivityKey Findings
AnticancerInduces apoptosis in cancer cells; effective against multiple cell lines.
InsecticidalHigh mortality rate in Plutella xylostella larvae; effective at low concentrations.
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer metabolism.

Toxicity and Safety

While the biological activities are promising, toxicity assessments are critical:

  • Safety Profile : Preliminary studies suggest moderate toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.
  • Regulatory Considerations : Any future applications in agriculture or medicine will require thorough evaluation by regulatory bodies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.